

Comparative Guide to 2-Amino-3,5dibromobenzaldehyde and Related Impurity Reference Standards

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Compound of Interest

Compound Name:

2-Amino-3,5dibromobenzaldehyde

Cat. No.:

B195418

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For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a detailed comparison of the reference standard for **2-Amino-3,5-dibromobenzaldehyde** and its common alternatives, Ambroxol Impurity A and Bromhexine Impurity C.

Product Comparison

2-Amino-3,5-dibromobenzaldehyde is a key intermediate and a known impurity in the synthesis of the mucolytic agents Ambroxol and Bromhexine. As such, it is also designated as Ambroxol Impurity E or Bromhexine Impurity B in pharmacopeial references.[1] For a comprehensive analysis, it is often compared with other related impurities to ensure the specificity and accuracy of analytical methods. The primary alternatives for comparison are Ambroxol Impurity A and Bromhexine Impurity C.

A summary of the key specifications for these reference standards, as typically found in a Certificate of Analysis (CoA), is presented below.



Parameter	2-Amino-3,5- dibromobenzaldeh yde	Ambroxol Impurity	Bromhexine Impurity C
Synonyms	Ambroxol Impurity E, Bromhexine Impurity B	(2-Amino-3,5- dibromophenyl)metha nol	N-(2-aminobenzyl)-N- methylcyclohexanami ne
CAS Number	50910-55-9	50739-76-9	57365-08-9
Molecular Formula	C7H5Br2NO	C7H7Br2NO	C14H22N2
Molecular Weight	278.93 g/mol	280.94 g/mol	218.34 g/mol
Purity (by HPLC)	Typically >98.0%	Typically >98.0%	Typically >98.0%
Appearance	Light yellow to amber or dark green powder/crystal	Off-white to light yellow solid	Colorless to pale yellow oil
Solubility	Soluble in methanol	Soluble in methanol	Soluble in methanol
Storage	+5°C, protected from light	2-8°C	2-8°C

Experimental Protocols

The characterization and quality control of these reference standards rely on a suite of analytical techniques. Detailed experimental protocols for the key methods are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the reference standards and for separating them from the active pharmaceutical ingredient (API) and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.



- Mobile Phase: A typical mobile phase for the analysis of 2-Amino-3,5dibromobenzaldehyde and related impurities is a gradient mixture of an aqueous buffer
 (e.g., phosphate buffer) and a polar organic solvent like acetonitrile or methanol.[2] For mass
 spectrometry-compatible methods, a volatile buffer such as ammonium formate or formic
 acid is used instead of a non-volatile phosphate buffer.[2]
- Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
- Detection: UV detection at a wavelength of 254 nm is commonly employed.
- Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
 Working solutions are prepared by diluting the stock solution with the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the identity of the reference standards.

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the reference standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- ¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For **2-Amino-3,5-dibromobenzaldehyde**, characteristic signals for the aldehyde proton, aromatic protons, and the amine protons would be expected.
- ¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. For **2-Amino-3,5-dibromobenzaldehyde**, distinct signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the amino group would be observed.



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Mass Spectrometry (MS) for Molecular Weight Verification

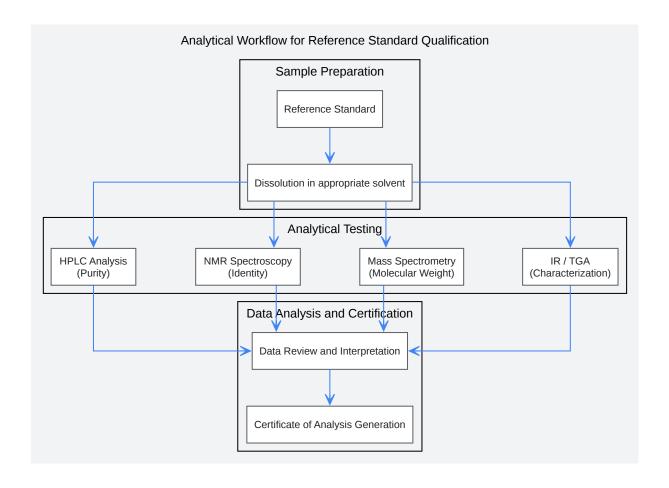
Mass spectrometry is used to confirm the molecular weight of the reference standard and to provide fragmentation data that can aid in structural confirmation.

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used.
- Ionization Technique: Electrospray ionization (ESI) is a common technique for these types of molecules.
- Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]+, which allows for the confirmation of the molecular weight. Further fragmentation of the molecule (MS/MS) can provide additional structural information.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and qualification of a reference standard like **2-Amino-3,5-dibromobenzaldehyde**.





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Caption: A flowchart illustrating the typical analytical workflow for the qualification of a pharmaceutical reference standard.

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References



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